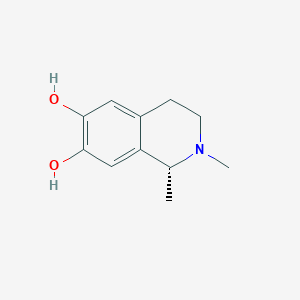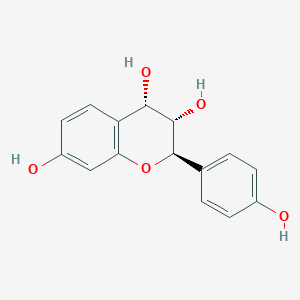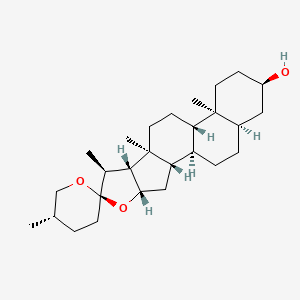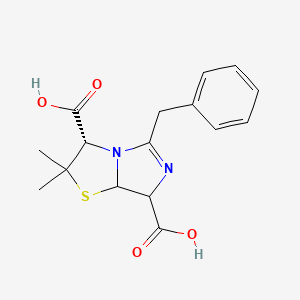
2,6-Diethylaniline hydrochloride
Overview
Description
Synthesis Analysis
2,6-Diethylaniline is synthesized from aniline derivatives through a series of chemical reactions involving alkylation and salt formation. The efficient and economical synthesis of related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrates the potential for scalable production methods utilizing readily available starting materials and straightforward synthetic pathways (Prashad et al., 2006).
Molecular Structure Analysis
The molecular interactions and structure of 2,6-diethylaniline derivatives have been studied using spectroscopic methods. Charge-transfer complexes with iodine as an electron acceptor reveal insights into the molecular structure and the effects of solvent polarity on the formation constants and spectral characteristics (El-Gogary et al., 2007).
Chemical Reactions and Properties
2,6-Diethylaniline hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and formation of charge-transfer complexes. Its reactivity towards different reagents and under various conditions provides valuable information for the development of synthetic applications and analytical methods (Newsome et al., 1986; El-Gogary et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and analysis. These properties influence the conditions under which the compound can be used and stored, affecting its practical applications in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various chemical reagents and its behavior under different reaction conditions, are essential for understanding its potential uses in synthesis and analytical chemistry. Studies on its interactions with iodine and its involvement in charge-transfer complexes offer insights into its electronic structure and potential applications in developing novel chemical processes (El-Gogary et al., 2007).
Scientific Research Applications
Analytical Chemistry and Environmental Studies
2,6-Diethylaniline hydrochloride has been utilized in analytical chemistry, particularly in the determination of pesticide residues. Newsome et al. (1986) developed a method for determining residues of the pesticide alachlor and its metabolite in crops by converting alachlor to 2,6-diethylaniline and quantifying its derivative using gas chromatography. This method demonstrated high recovery rates from various crops, illustrating its efficacy in pesticide residue analysis (Newsome, Collins, & Lewis, 1986).
In environmental research, Osano et al. (2003) studied the degradation products of chloroacetanilide herbicides, including 2,6-diethylaniline, in the Nzoia Basin, Kenya. Their findings revealed a persistent presence of these degradation products in sediment, indicating the potential environmental impact of such compounds (Osano, Nzyuko, Tole, & Admiraal, 2003).
Material Science
Matin and Bhuiyan (2012) explored the use of 2,6-diethylaniline in material science. They deposited plasma polymerized 2,6-diethylaniline thin films and studied their morphological, structural, and optical properties. This research contributes to our understanding of the applications of 2,6-diethylaniline in the development of new materials (Matin & Bhuiyan, 2012).
Pharmaceutical and Biochemical Research
In the pharmaceutical field, this compound's derivatives have been the subject of research. For instance, Fang (2009) developed a method to control the quantitative limitation of chloroacetyl-2,6-diethylaniline in etifenin using HPLC, demonstrating its relevance in pharmaceutical analysis (Fang, 2009).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2,6-Diethylaniline hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other substances, and the temperature. For example, the proximity of the ortho substituents in 2,6-Diethylaniline can twist the amide group out of the plane of the aromatic ring, thereby greatly reducing mesomerism between the ring and the nitrogen .
Safety and Hazards
2,6-Diethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
While specific future directions for 2,6-Diethylaniline hydrochloride are not mentioned, it is noted that 2,6-diethylaniline will exist partially in the protonated form in moist soils and the protonated form of 2,6-diethylaniline is expected to bind strongly to soil surfaces . This suggests potential environmental implications that could be explored in future research.
properties
IUPAC Name |
2,6-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIHFFLRASFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887903 | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71477-82-2 | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Diethylaniline hydrochloride in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)?
A1: this compound serves as a crucial starting material in the synthesis. It first reacts with formalin in a condensation reaction to form 4,4'-methylene-bis-(2,6-diethylaniline). This intermediate product then undergoes chlorination to yield the final product, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1253381.png)
![[(3S,4aR,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1253382.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)


![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)
![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)